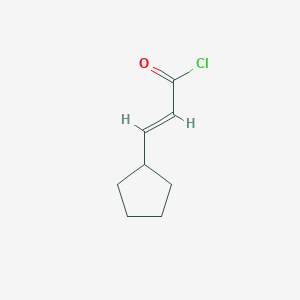
(2E)-3-cyclopentylacryloyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2E)-3-cyclopentylacryloyl chloride, also known as (2E)-3-cyclopentylacrylic acid chloride, is an organochlorine compound used as an intermediate in the synthesis of various pharmaceuticals, agrochemicals, and other compounds. It is an important intermediate for the synthesis of drugs such as antifungal agents, antibiotics, and anti-inflammatory agents. It is also used as a reagent in organic synthesis and as a coupling agent in peptide synthesis. This article will discuss the synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of this compound.
Wissenschaftliche Forschungsanwendungen
Aroyl Chlorides as Novel Acyl Radical Precursors
Aroyl chlorides, including compounds similar to "(2E)-3-cyclopentylacryloyl chloride," have been utilized as novel acyl radical precursors in visible-light photocatalysis. This technique is pivotal for synthesizing valuable heterocyclic compounds through radical cascade reactions, highlighting a concise redox-neutral mechanism under mild conditions. This process demonstrates the utility of aroyl chlorides in constructing complex organic molecules, offering an efficient pathway for C–C bond formation (Xu et al., 2017).
Acylation of Azaindoles
Conditions have been explored for attaching acyl chlorides, such as "this compound," to azaindoles. This research demonstrates the effective acylation of azaindoles with benzoyl chloride and similar compounds, achieving selective functionalization. The process involves AlCl3 in dichloromethane, underscoring the significance of acyl chlorides in the targeted modification of nitrogen-containing heterocycles (Zhang et al., 2002).
Annulative Coupling for Phenanthrene Derivatives
An iridium-catalyzed annulative coupling process utilizing 2-arylbenzoyl chlorides with alkynes has been developed. This method selectively forms phenanthrene derivatives, showcasing the role of aroyl chlorides in facilitating the synthesis of polycyclic aromatic hydrocarbons. The reaction proceeds without external bases, further illustrating the utility of these compounds in organic synthesis (Nagata et al., 2014).
Synthesis of Phosphorescent Cyclometalated Platinum Complexes
Research into the synthesis and characterization of phosphorescent cyclometalated platinum complexes has highlighted the utility of acyl chlorides, akin to "this compound," in the development of materials with potential applications in OLEDs and other photonic devices. The process involves the reaction of K2PtCl4 with ligand precursors, leading to compounds with tunable emission properties (Brooks et al., 2001).
Catalytic Heck Reactions
A versatile catalyst system has been reported for the Heck reactions of aryl chlorides and bromides, demonstrating the significance of acyl chlorides in facilitating cross-coupling reactions. This process underscores the adaptability and efficiency of using acyl chlorides in organic synthesis, especially in reactions involving the formation of carbon-carbon double bonds (Littke & Fu, 2001).
Eigenschaften
IUPAC Name |
(E)-3-cyclopentylprop-2-enoyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11ClO/c9-8(10)6-5-7-3-1-2-4-7/h5-7H,1-4H2/b6-5+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUSFLWRQSGVDDY-AATRIKPKSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C=CC(=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(C1)/C=C/C(=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

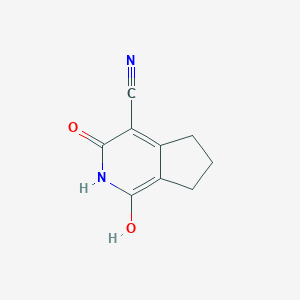
![4-(3-fluorophenyl)-6-pentyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2745908.png)
![N-cyclopropyl-2-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B2745909.png)

![1-(2,2,6,6-Tetramethyl-4-{[(2-thienylcarbonyl)oxy]imino}piperidino)-1-ethanone](/img/structure/B2745912.png)
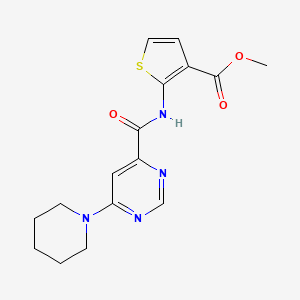
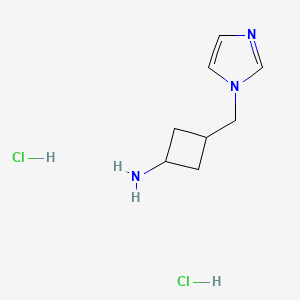
![2-methyl-1-[2-(2-methylphenoxy)ethyl]-1H-indole-3-carbaldehyde](/img/structure/B2745916.png)
![(Z)-N-(3-allyl-6-fluorobenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide](/img/structure/B2745921.png)

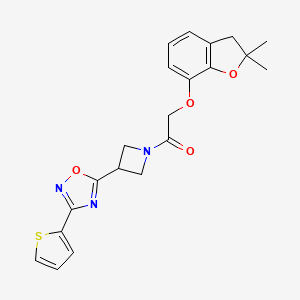
![4-(1-Ethyl-3-methyl-1H-pyrazol-4-yl)-1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid](/img/structure/B2745926.png)
![(Z)-3-[3-Chloro-4-[(4-chlorophenyl)methoxy]phenyl]-2-cyano-N-(4-methoxyphenyl)prop-2-enamide](/img/structure/B2745928.png)
![N-(2-chlorophenyl)-2-[(4-methoxyphenyl)sulfinyl]acetamide](/img/structure/B2745930.png)